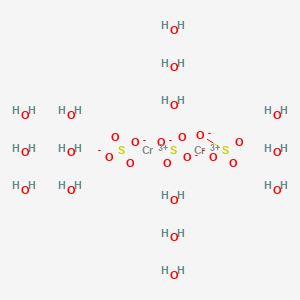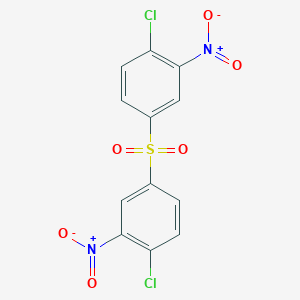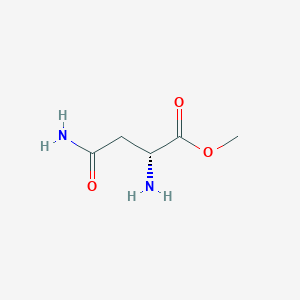![molecular formula C12H12O3 B157353 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride CAS No. 10193-26-7](/img/structure/B157353.png)
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, also known as ABD, is a bicyclic anhydride that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, ranging from the synthesis of new materials to the study of biological systems.
Mechanism Of Action
The mechanism of action of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is not fully understood, but it is believed to involve the formation of a covalent bond with the target molecule. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to react with nucleophiles, such as thiols and amines, and it has been suggested that this reaction may be responsible for its biological activity.
Biochemical And Physiological Effects
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory activity, antitumor activity, and antimicrobial activity. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that this activity may be responsible for its anti-inflammatory effects. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to inhibit the growth of cancer cells, and it has been suggested that this activity may be due to its ability to induce apoptosis in these cells. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
Advantages And Limitations For Lab Experiments
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has several advantages for use in lab experiments, including its high yield, low cost, and versatility. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a starting material for the synthesis of a variety of compounds, and it can be easily modified to produce compounds with specific properties. However, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in scientific research. One area of interest is the development of new drugs based on 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have potential as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent, and further research in these areas may lead to the development of new drugs. Another area of interest is the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the synthesis of new materials with unique properties. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a building block for the synthesis of polymers and dendrimers, and further research in this area may lead to the development of new materials with applications in areas such as drug delivery and tissue engineering.
Synthesis Methods
The synthesis of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be achieved through a variety of methods, including the Diels-Alder reaction, the [2+2] cycloaddition reaction, and the Michael addition reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst. This method has been widely used due to its simplicity and high yield.
Scientific Research Applications
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used in various scientific research applications, including the synthesis of new materials, the study of biological systems, and the development of new drugs. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a building block for the synthesis of new materials, such as polymers and dendrimers. It can also be used as a crosslinking agent for the preparation of hydrogels and other materials with unique properties. In the study of biological systems, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a fluorescent probe for the detection of proteins and other biomolecules. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been used as a starting material for the synthesis of new drugs, including antitumor agents and anti-inflammatory agents.
properties
CAS RN |
10193-26-7 |
|---|---|
Product Name |
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
InChI Key |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Canonical SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Other CAS RN |
10193-26-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

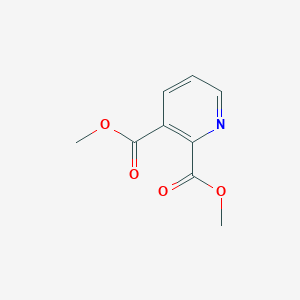
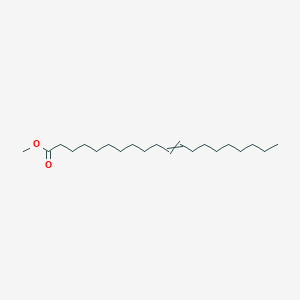
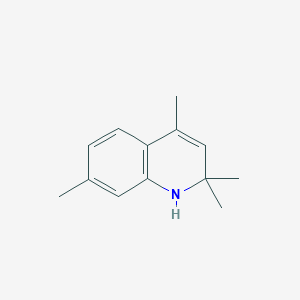
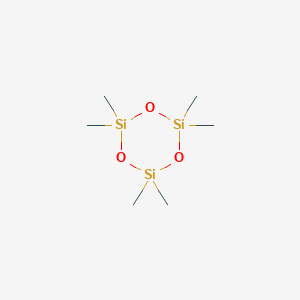
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
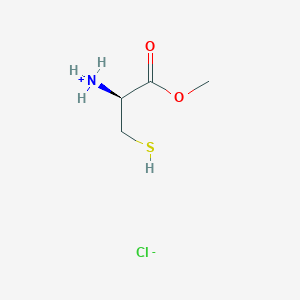

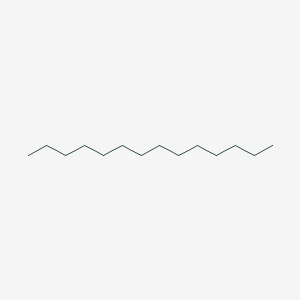
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
